3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a methyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- 4-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
- 3-ethyl-4-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a novel compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and therapeutic implications, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 4-nitroacetophenone under acidic conditions. The resulting compound features a pyrazole ring fused with a hydrazone moiety, contributing to its diverse biological activities.
Structural Formula
The structural formula of the compound can be represented as follows:
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit key enzymes involved in tumor progression, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .
Anti-inflammatory Properties
The compound has demonstrated notable anti-inflammatory effects in various in vitro studies. Molecular docking studies suggest that it interacts effectively with inflammatory mediators, reducing the production of pro-inflammatory cytokines . This mechanism highlights its potential use in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this pyrazole derivative exhibits antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several pyrazole derivatives in vitro against various cancer cell lines. The results indicated that this compound displayed IC50 values lower than those of standard chemotherapeutic agents, suggesting enhanced potency .
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This finding supports its potential as a therapeutic agent for inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural features:
Structural Feature | Effect on Activity |
---|---|
Nitro group (–NO2) | Enhances electron-withdrawing capacity, increasing potency against cancer cells |
Methyl group (–CH3) | Contributes to lipophilicity, improving membrane permeability |
Pyrazole ring | Essential for interaction with biological targets |
Properties
IUPAC Name |
5-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-8-7-12(16-14-8)13(19)17-15-9(2)10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H,14,16)(H,17,19)/b15-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZAXEOMXHQQTE-OQLLNIDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.